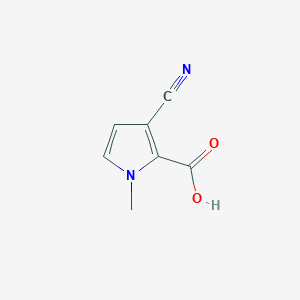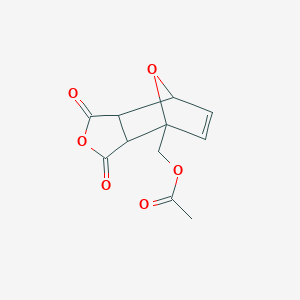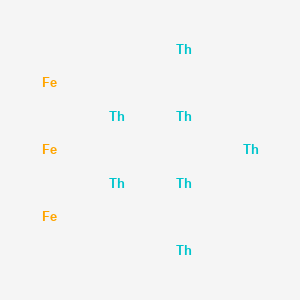
Iron;thorium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron;thorium is a compound that combines the properties of iron and thorium. Iron, identified by the atomic number 26, is a vital transition metal known for its strength, ductility, and high melting and boiling points . Thorium, with the atomic number 90, is a slightly radioactive actinoid metal that is useful as a nuclear reactor fuel
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of iron;thorium compounds typically involves metallothermic reduction reactions. These reactions use reactive metals to reduce compounds, producing metals, alloys, and composites . For example, thorium can be reduced from its oxide form using magnesium or calcium as reducing agents under high temperatures.
Industrial Production Methods: Industrial production of this compound compounds often involves the beneficiation of thorium ore, such as thorite, which contains significant amounts of thorium and iron oxides . The ore is processed through various steps, including crushing, grinding, and separation, to concentrate the thorium and iron components.
Chemical Reactions Analysis
Types of Reactions: Iron;thorium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, thorium can form thorium dioxide (ThO₂) when oxidized . Iron, on the other hand, can participate in redox reactions, forming iron oxides such as Fe₂O₃ and Fe₃O₄ .
Common Reagents and Conditions: Common reagents used in these reactions include hydrochloric acid for leaching iron and thorium from ores , and methyl isobutyl ketone for solvent extraction . High temperatures and inert atmospheres are often required to facilitate these reactions.
Major Products: The major products formed from these reactions include thorium dioxide, iron oxides, and various intermetallic compounds. These products have significant industrial and scientific applications.
Scientific Research Applications
Iron;thorium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions due to their unique properties.
Biology: Studied for their potential use in bioenergy production and as oxygen carriers.
Medicine: Investigated for their role in treating iron deficiency anemia and other medical conditions.
Industry: Utilized in the production of nuclear reactor fuels and other high-temperature applications.
Mechanism of Action
Iron;thorium compounds can be compared with other similar compounds such as uranium and plutonium compounds. While uranium and thorium are both used as nuclear fuels, thorium is more abundant and has a lower radiotoxicity compared to uranium . Additionally, thorium compounds have greater covalent character and more extensive coordination chemistry than lanthanide compounds .
Comparison with Similar Compounds
- Uranium compounds
- Plutonium compounds
- Lanthanide compounds
Properties
CAS No. |
12063-42-2 |
|---|---|
Molecular Formula |
Fe3Th7 |
Molecular Weight |
1791.80 g/mol |
IUPAC Name |
iron;thorium |
InChI |
InChI=1S/3Fe.7Th |
InChI Key |
XJOHYJVRBVUJRX-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Fe].[Th].[Th].[Th].[Th].[Th].[Th].[Th] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


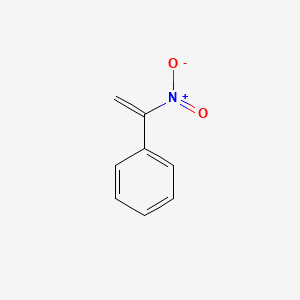


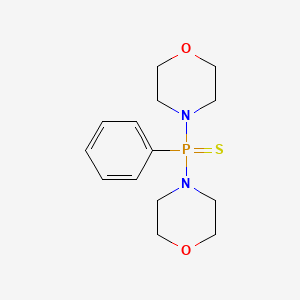
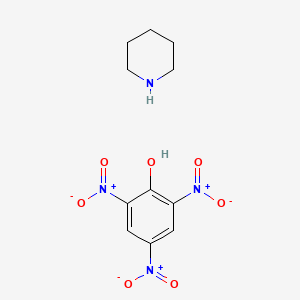
![1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole](/img/structure/B14727405.png)
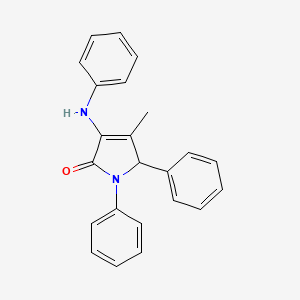
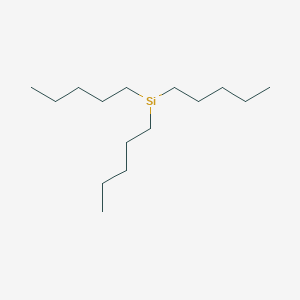
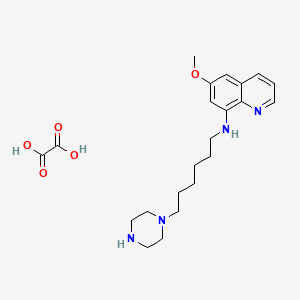
![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
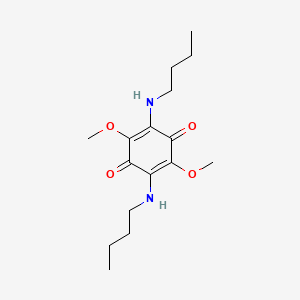
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
